molecular formula C25H28N4O5 B11189845 Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11189845
M. Wt: 464.5 g/mol
InChI Key: ZITHJOUPPHLFMP-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with ethyl 4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate, with the mixture being heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piribedil: An antiparkinsonian agent with a similar piperazine structure.

    Buspirone: An anxiolytic drug that also contains a piperazine ring.

    Quetiapine: An antipsychotic medication with a related chemical structure.

Uniqueness

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties.

Biological Activity

Ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperazine ring substituted with a benzodioxole group , contributing to its unique pharmacological properties. The molecular formula is C22H25N3O5C_{22}H_{25}N_{3}O_{5} with a molecular weight of approximately 413.45 g/mol.

PropertyValue
Molecular FormulaC22H25N3O5
Molecular Weight413.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It has been shown to bind to specific receptors and enzymes, modulating their activity and influencing biochemical pathways. Notably, it exhibits potential as an inhibitor of certain enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that the compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it showed notable inhibitory effects on Escherichia coli and Staphylococcus aureus.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies revealed that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has shown promise in inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes suggests potential therapeutic applications in cognitive disorders.

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, comparable to standard antibiotics.

Case Study 2: Anticancer Activity
In a study involving human pancreatic cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM. Mechanistic studies suggested that this effect was mediated through the induction of reactive oxygen species (ROS) and subsequent activation of caspase pathways.

Research Findings

Recent findings highlight the compound's multifaceted biological activities:

  • Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Induces apoptosis in cancer cells via oxidative stress.
  • Neuroprotective Effects : Inhibits cholinesterase activity; potential for treating Alzheimer's disease.

Properties

Molecular Formula

C25H28N4O5

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H28N4O5/c1-2-32-24(31)21-22(18-6-4-3-5-7-18)26-25(27-23(21)30)29-12-10-28(11-13-29)15-17-8-9-19-20(14-17)34-16-33-19/h3-9,14,21-22H,2,10-13,15-16H2,1H3,(H,26,27,30)

InChI Key

ZITHJOUPPHLFMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Origin of Product

United States

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